molecular formula C12H25ClN2O2 B1378934 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride CAS No. 1523618-21-4

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride

Cat. No.: B1378934
CAS No.: 1523618-21-4
M. Wt: 264.79 g/mol
InChI Key: HSUPLVYPVUYJAO-UHFFFAOYSA-N
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Description

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is a chemical compound widely used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl moiety of a 4-methylpiperidine ring. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound is a valuable building block in organic synthesis , particularly in the Suzuki–Miyaura cross-coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound’s interaction with its targets results in the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway is widely used in organic synthesis to create carbon–carbon bonds . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and functionalities .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The efficacy and stability of “4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride” can be influenced by various environmental factors. These include the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura cross-coupling reaction occurs . The compound is known for its stability and functional group tolerance, which contributes to its wide applicability in different reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride typically involves the protection of the amine group of 4-methylpiperidine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then treated with formaldehyde and hydrogen chloride to introduce the aminomethyl group, forming the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.

    Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection, often in dichloromethane or other organic solvents.

    Amidation Reactions: Carboxylic acids, acid chlorides, and carbodiimides are frequently used, with reaction conditions varying based on the specific reagents and desired products.

Major Products Formed

    Substitution Reactions: Various substituted piperidine derivatives.

    Deprotection Reactions: Free amines.

    Amidation Reactions: Amides and peptide derivatives.

Scientific Research Applications

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Boc-aminomethyl)piperidine
  • 4-(Boc-aminomethyl)-4-ethylpiperidine
  • 4-(Boc-aminomethyl)-4-phenylpiperidine

Uniqueness

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is unique due to its specific structural features, including the presence of a methyl group on the piperidine ring and the Boc-protected aminomethyl moiety. This combination of features provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUPLVYPVUYJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 2
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 3
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 4
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 5
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 6
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride

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